18:1 Biotinyl Cap PE

Biosensor Surface Plasmon Resonance Quartz Crystal Microbalance

18:1 Biotinyl Cap PE (CAS 384835-51-2) is a specialized biotinylated phospholipid for precise membrane engineering. Its Kp ld/lo of 7.4 ± 2.8 enables selective liquid-disordered (Ld) phase tethering, making it the preferred choice for lipid raft and GUV immobilization studies over PEG-biotin alternatives. Procure this compound when experimental reproducibility demands controlled, Ld-biased membrane capture without PEG-induced clustering artifacts.

Molecular Formula C57H102N4NaO11PS
Molecular Weight 1105.5 g/mol
CAS No. 384835-51-2
Cat. No. B1504120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 Biotinyl Cap PE
CAS384835-51-2
Molecular FormulaC57H102N4NaO11PS
Molecular Weight1105.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1
InChIKeyVQSGNVZURNOPBT-XEAQQBNDSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 Biotinyl Cap PE: Structural and Functional Overview for Targeted Lipid Membrane Engineering


18:1 Biotinyl Cap PE (CAS 384835-51-2), chemically designated as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), is a headgroup-modified synthetic phospholipid . It integrates a dioleoyl (18:1) lipid anchor with a biotin moiety via a flexible aminocaproyl (Cap) spacer of approximately 0.9 nm [1]. This architecture enables stable insertion into lipid bilayers, liposomes, and supported membranes while presenting the biotin group for high-affinity recognition by avidin or streptavidin (Kd ~ 10⁻¹⁵ M) [2]. The compound serves as a foundational building block for constructing biotin-functionalized membrane platforms in biosensing, targeted delivery, and biomolecular interaction studies.

Why Generic Biotinylated Lipid Substitution Fails: Critical Performance Gaps of 18:1 Biotinyl Cap PE


Biotinylated lipids are not functionally interchangeable; subtle differences in spacer chemistry, anchor structure, and membrane phase partitioning profoundly impact assay outcomes. Unlike PEG-based biotinylated lipids (e.g., DSPE-PEG-Biotin) which employ long, flexible polyethylene glycol linkers, 18:1 Biotinyl Cap PE utilizes a short, rigid aminocaproyl spacer [1]. This structural distinction leads to quantifiable differences in avidin binding kinetics, lateral mobility within the bilayer, and membrane domain partitioning—parameters that critically affect sensor sensitivity, vesicle tethering efficiency, and the reproducibility of lipid phase separation studies. Blind substitution with a PEG-biotin analog can introduce uncontrolled clustering artifacts, alter avidin loading capacity by over 50%, and skew lipid domain distribution in phase-coexistence experiments, thereby invalidating comparative biophysical measurements [2][3].

Quantitative Differentiation of 18:1 Biotinyl Cap PE vs. PEG-Biotin and Non-Linker Biotin Lipids


Avidin Binding Mass: 18:1 Biotinyl Cap PE vs. PEG2-Biotin Linker

In a direct head-to-head comparison using dual polarization interferometry (DPI), 18:1 Biotinyl Cap PE (BC-PE) yielded significantly lower avidin binding mass compared to a PEG2-biotin linker on identical POPC lipid bilayers [1]. At 2% molar functionalization, BC-PE bound 1.60 ± 0.08 ng mm⁻² of avidin, whereas PEG2-biotin achieved 3.20 ± 0.10 ng mm⁻²—a 100% increase in protein loading [1]. This difference arises from BC-PE's tendency to form surface clusters that sterically hinder avidin access, a phenomenon absent with PEG2-biotin [1].

Biosensor Surface Plasmon Resonance Quartz Crystal Microbalance

Avidin Association Kinetics: 18:1 Biotinyl Cap PE vs. PEG11-Biotin Linker

The association rate constant (k_on) for avidin binding to 18:1 Biotinyl Cap PE (BC-PE) is an order of magnitude slower than that of a PEG11-biotin linker under identical low functionalization conditions [1]. At 1% functionalization, BC-PE exhibited a k_on of 1.1 ± 0.3 × 10⁶ M⁻¹ min⁻¹, whereas PEG11-biotin demonstrated 1.1 ± 0.2 × 10⁷ M⁻¹ min⁻¹ [1]. This kinetic disparity stems from the shorter spacer arm (0.9 nm for BC-PE vs. 5.9 nm for PEG11) limiting biotin accessibility above the lipid headgroup plane [1].

Biosensor Kinetics Surface Functionalization Ligand-Receptor Binding

Membrane Phase Partitioning: 18:1 Biotinyl Cap PE vs. DPPE-Biotin

Upon binding to avidin, 18:1 Biotinyl Cap PE (as DOPE-Cap-Biotin) exhibits a pronounced preference for liquid disordered (Ld) membrane phases, with a partition coefficient Kp ld/lo = 7.4 ± 2.8 [1]. In contrast, the non-linker analog DPPE-biotin shows near-unity partitioning (Kp ld/lo = 0.93), indicating minimal preference [1]. The presence of the Cap linker drives this >7-fold increase in Ld phase affinity, fundamentally altering how the lipid redistributes in phase-separated membranes [1].

Lipid Rafts Membrane Domains Giant Unilamellar Vesicles

Surface Clustering Artifact: 18:1 Biotinyl Cap PE vs. PEG-Biotin Linkers

Surface-enhanced ellipsometric contrast (SEEC) microscopy reveals that 18:1 Biotinyl Cap PE (BC-PE) induces avidin clustering on supported lipid bilayers, forming discrete high-density patches rather than a uniform monolayer [1]. This clustering is absent with PEG-biotin linkers [1]. Quantitative thickness measurements show that BC-PE regions concentrate avidin to a ~5 nm change in optical thickness, whereas PEG-PE layers maintain homogeneous thickness distributions [1]. The clustering effect persists across functionalization levels from 0.2% to 10% [1].

SEEC Microscopy Surface Heterogeneity Biosensor Uniformity

Optimal Use Cases for 18:1 Biotinyl Cap PE: Aligning Application Needs with Differentiated Performance


Liquid Disordered Phase-Targeted Membrane Tethering in GUV Studies

For experiments requiring selective immobilization of giant unilamellar vesicles (GUVs) via liquid disordered (Ld) phase enrichment, 18:1 Biotinyl Cap PE is the optimal choice. Its Kp ld/lo of 7.4 ± 2.8 [1] ensures that avidin-coated surfaces preferentially capture Ld membrane regions, enabling phase-specific vesicle tethering. This property is exploited to study lipid raft dynamics and domain-specific protein interactions without perturbing liquid ordered (Lo) domain organization. Procurement priority applies when the research objective demands Ld-biased membrane capture, as PEG-biotin alternatives exhibit different partitioning behaviors that would confound phase analysis [1].

Low-Density Biotin Presentation in Supported Lipid Bilayer Biosensors

In biosensor configurations where controlled, low-density biotin presentation is required—such as studying single-molecule binding events or minimizing multivalent avidin crosslinking—18:1 Biotinyl Cap PE provides a built-in limitation. Its intrinsic clustering and reduced avidin loading capacity (1.60 ng mm⁻² at 2 mol% functionalization) [2] naturally restricts the maximum achievable avidin surface density compared to PEG-biotin systems. This self-limiting behavior simplifies experimental control when high avidin coverage would be detrimental, eliminating the need for precise titration of functionalization percentage.

Negative Control for PEG-Biotin Linker Performance Benchmarking

Given the well-characterized performance deficits of 18:1 Biotinyl Cap PE relative to PEG-biotin linkers—including 10-fold slower association kinetics and 50% lower binding mass [2]—this compound serves as an ideal negative control or baseline comparator in lipid functionalization studies. Researchers developing novel biotinylated lipids or surface immobilization strategies can use 18:1 Biotinyl Cap PE as a reference standard to quantify the magnitude of improvement achieved by alternative spacer chemistries. Its documented clustering behavior [2] also provides a benchmark for assessing the uniformity of new surface functionalization approaches.

Fluorescent Biotin Lipid for Microtubule Binding Studies

As a fluorescent lipid with biotin as its headgroup , 18:1 Biotinyl Cap PE binds to microtubules in cellular assays, inhibiting target binding, cell division, and movement . This application leverages the compound's dual functionality—membrane insertion via the dioleoyl anchor and fluorescent visualization—for tracking cytoskeletal dynamics. Procurement is indicated when a single reagent must provide both membrane anchoring and fluorescent readout in live-cell imaging experiments, though users should validate that the clustering artifacts observed in model membranes [2] do not confound cellular interpretations.

Technical Documentation Hub

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